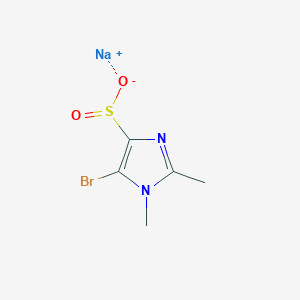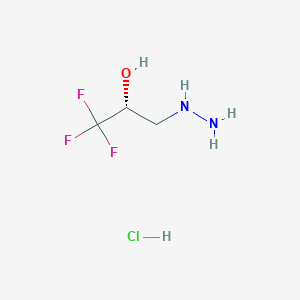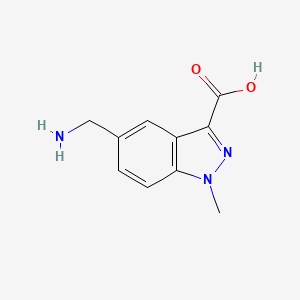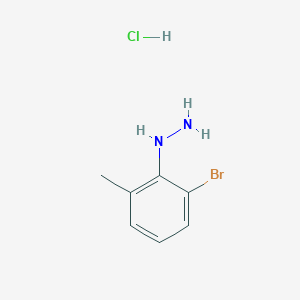![molecular formula C12H23N3O B13238939 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one is a chemical compound characterized by its unique structure, which includes two piperidine rings connected via an amino group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one typically involves the reaction of piperidine derivatives under specific conditions. One common synthetic route includes the reaction of 4-aminopiperidine with 1-chloroethanone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)piperidine: This compound has a similar structure but lacks the ethanone moiety, resulting in different chemical properties and reactivity.
4-Aminopiperidine: While it shares the piperidine ring, it does not have the additional piperidine ring or the ethanone group, leading to distinct applications and biological activities.
1-(Piperidin-4-yl)ethanone: This compound has the ethanone group but only one piperidine ring, making it less complex and potentially less versatile in its applications.
The uniqueness of this compound lies in its dual piperidine rings and ethanone moiety, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C12H23N3O |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
1-[4-(piperidin-4-ylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)15-8-4-12(5-9-15)14-11-2-6-13-7-3-11/h11-14H,2-9H2,1H3 |
Clé InChI |
KEQZLLXGUSWPCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)NC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13238863.png)
![1,6-Dimethyl-4-[2-(methylamino)ethoxy]-1,2-dihydropyridin-2-one](/img/structure/B13238874.png)
![1-Methyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13238877.png)
![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)


amine](/img/structure/B13238931.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)

amine](/img/structure/B13238950.png)

